molecular formula C5H16NO5P B1295524 Choline dihydrogen phosphate CAS No. 83846-92-8

Choline dihydrogen phosphate

Cat. No.: B1295524
CAS No.: 83846-92-8
M. Wt: 201.16 g/mol
InChI Key: LPPJNZJBKFSQGA-UHFFFAOYSA-M
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Description

Choline dihydrogen phosphate is a compound that belongs to the class of ionic liquids. It is composed of choline, a quaternary ammonium salt, and dihydrogen phosphate, an anion derived from phosphoric acid. This compound is known for its high biocompatibility and unique properties, making it a valuable substance in various scientific and industrial applications .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Choline dihydrogen phosphate plays a crucial role in biochemical reactions, particularly in the stabilization of proteins and other biomolecules. It interacts with enzymes, proteins, and other biomolecules through various mechanisms. For instance, this compound has been shown to increase the thermal stability of proteins such as lysozyme and interleukin-2 . This stabilization is achieved through charge effects on the surface of the protein, which help maintain its structure and function. Additionally, this compound does not significantly alter the overall tertiary conformation of proteins at lower concentrations, although small changes in protein structure can be observed at higher concentrations or elevated temperatures .

Cellular Effects

This compound influences various cellular processes and functions. It has been found to destabilize G-quadruplexes in cells, which can regulate gene expression . This destabilization can enhance transcription efficiency, making this compound a potential tool for regulating disease-related genes. Furthermore, this compound has been shown to affect protein activity and solubility, with higher concentrations leading to decreased protein activity and solubility . These effects on cellular processes highlight the potential of this compound in modulating cell function and gene expression.

Molecular Mechanism

The molecular mechanism of this compound involves various interactions with biomolecules. It has been shown to stabilize proteins through charge effects on the protein surface, which help maintain their structure and function . Additionally, this compound can destabilize G-quadruplexes, thereby regulating gene expression . This destabilization occurs through an entropic contribution, suggesting that choline ions do not coordinate with the G-quartets due to their large radii . These molecular interactions highlight the diverse mechanisms through which this compound exerts its effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound have been studied, with findings indicating that it can maintain protein stability over extended periods . At higher concentrations or elevated temperatures, small changes in protein structure can be observed . Additionally, this compound has been shown to enhance transcription efficiency in cells over time, further demonstrating its potential for long-term applications in biochemical research .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have shown that higher concentrations of this compound can lead to decreased protein activity and solubility . Additionally, the compound has been demonstrated to improve the thermostability and shelf life of several model proteins, making it a potential stabilizing excipient or solvent for protein therapeutics . It is essential to consider the potential toxic or adverse effects at high doses, as these can impact the overall efficacy and safety of this compound in animal models.

Metabolic Pathways

This compound is involved in various metabolic pathways, including the stabilization of proteins and the regulation of gene expression. It interacts with enzymes and cofactors to maintain protein stability and function . Additionally, this compound can influence metabolic flux and metabolite levels by destabilizing G-quadruplexes and enhancing transcription efficiency

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various mechanisms. The compound can be absorbed in the small intestine, enter the portal circulation, and be stored in the liver, where it is subsequently phosphorylated and distributed throughout the body to make cell membranes . Additionally, this compound can interact with transporters and binding proteins to facilitate its localization and accumulation within cells . These transport and distribution mechanisms are crucial for understanding the compound’s effects on cellular function and metabolism.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound has been shown to stabilize proteins within various cellular compartments, including the endoplasmic reticulum and Golgi apparatus . Additionally, this compound can interact with targeting signals and post-translational modifications to direct it to specific compartments or organelles . These subcellular localization mechanisms are essential for understanding the compound’s role in modulating cellular processes and functions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Choline dihydrogen phosphate can be synthesized through a straightforward reaction between choline chloride and phosphoric acid. The reaction typically involves mixing equimolar amounts of choline chloride and phosphoric acid in an aqueous solution, followed by evaporation of the solvent to obtain the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve more sophisticated techniques to ensure high purity and yield. This can include the use of controlled reaction environments, purification steps such as recrystallization, and advanced drying methods to remove any residual moisture .

Chemical Reactions Analysis

Types of Reactions: Choline dihydrogen phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in proton exchange reactions, the products may include various protonated species .

Comparison with Similar Compounds

Uniqueness: Choline dihydrogen phosphate stands out due to its high biocompatibility and effectiveness in stabilizing proteins and enhancing transcription efficiency. Its unique ability to destabilize G-quadruplexes sets it apart from other choline-based ionic liquids .

Properties

IUPAC Name

dihydrogen phosphate;2-hydroxyethyl(trimethyl)azanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14NO.H3O4P/c1-6(2,3)4-5-7;1-5(2,3)4/h7H,4-5H2,1-3H3;(H3,1,2,3,4)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPPJNZJBKFSQGA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCO.OP(=O)(O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H16NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00232748
Record name Choline dihydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00232748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83846-92-8
Record name Choline dihydrogen phosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83846-92-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Choline dihydrogen phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083846928
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Choline dihydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00232748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Choline dihydrogen phosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.073.680
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name CHOLINE DIHYDROGEN PHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D53S359B6B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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